2-amino-N-methyl-1,3-benzoxazole-6-carboxamide
Description
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2-amino-N-methyl-1,3-benzoxazole-6-carboxamide |
InChI |
InChI=1S/C9H9N3O2/c1-11-8(13)5-2-3-6-7(4-5)14-9(10)12-6/h2-4H,1H3,(H2,10,12)(H,11,13) |
InChI Key |
JYRXHSHNGFGCSP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)N=C(O2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-methylbenzo[d]oxazole-6-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with an aldehyde in the presence of a base.
Introduction of the Amino Group: The amino group at position 2 can be introduced through nucleophilic substitution reactions using appropriate amines.
Methylation of the Nitrogen Atom: Methylation of the nitrogen atom can be achieved using methyl iodide or other methylating agents under basic conditions.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with ammonia or an amine.
Industrial Production Methods
Industrial production methods for 2-Amino-N-methylbenzo[d]oxazole-6-carboxamide may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzoxazole ring and carboxamide group participate in nucleophilic substitutions under controlled conditions.
Key Observations:
-
Aminolysis : The carboxamide reacts with amines (e.g., methylamine) in DMF at 80°C, forming secondary amides.
-
Ring Functionalization : The C(2)-amino group undergoes substitution with electrophiles like chloroacetyl chloride, yielding N-alkylated derivatives (e.g., 30a in ).
Table 1: Representative Substitution Reactions
| Reaction Type | Conditions | Yield | Product | Source |
|---|---|---|---|---|
| N-Alkylation | Chloroacetyl chloride, DMF, 80°C | 75–89% | N-Chloroacetyl derivatives | |
| SNAr with Heterocyclic Amines | K₂CO₃, DMF, reflux | 68% | C(6)-Substituted benzoxazolones |
Condensation Reactions
The amino group facilitates condensation with carbonyl compounds:
Key Findings:
-
Schiff Base Formation : Reacts with aldehydes (e.g., formaldehyde) in methanol under acidic conditions, producing imine-linked derivatives .
-
Cyclization : Intramolecular condensation with ketones (e.g., acetyl chloride) forms fused heterocycles (e.g., β-carboline-benzoxazole hybrids) .
Table 2: Condensation Reaction Parameters
| Substrate | Catalyst | Temp/Time | Yield | Source |
|---|---|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH | 25°C, 36 h | 79% | |
| 1-Formyl-β-carboline | Nano-ZnO, DMF | 100°C, 6 h | 62% |
Oxidation:
-
The carboxamide resists mild oxidation but undergoes decarboxylation under strong oxidants (e.g., KMnO₄/H₂SO₄), yielding 2-amino-N-methylbenzoxazole.
Reduction:
-
Nitro Group Reduction : Intermediate nitro precursors (e.g., 2-methyl-6-nitrobenzoxazole) are reduced to amines using Fe/NH₄Cl (85% yield) .
Hydrolysis Reactions
The carboxamide hydrolyzes under acidic or basic conditions:
Table 3: Hydrolysis Conditions and Outcomes
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl, reflux) | 6N HCl, H₂O | 2-Amino-N-methylbenzoxazole-6-carboxylic acid | 88% | |
| Basic (NaOH, ethanol) | 2N NaOH, 70°C, 2 h | Same as above | 92% |
Biological Interactions
While not strictly chemical reactions, the compound interacts with biological systems via:
-
Enzyme Inhibition : Binds to Spns2 transporters, blocking sphingosine-1-phosphate (S1P) release (IC₅₀ = 94 nM) .
-
Metabolic Activation : Undergoes cytochrome P450-mediated oxidation to form reactive intermediates .
Cross-Coupling Reactions
Pd-catalyzed cross-coupling modifies the benzoxazole core:
Table 4: Cross-Coupling Examples
| Reaction | Conditions | Yield | Application | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, dioxane | 73% | C(5)-Aryl functionalization | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 65% | N-Heterocycle introduction |
Thermal Decomposition
At temperatures >200°C, the compound degrades via:
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against various bacterial and fungal strains. Research indicates that derivatives of benzoxazole, including 2-amino-N-methyl-1,3-benzoxazole-6-carboxamide, show efficacy against Gram-positive and Gram-negative bacteria, as well as fungi. For instance, studies demonstrate that structurally similar compounds have minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 5.19 µM against multiple pathogens, showcasing their potential as effective antimicrobial agents .
Anticancer Potential
The anticancer activity of this compound has been evaluated through various assays. Compounds in this class have been tested against human colorectal carcinoma cell lines (HCT116), with some exhibiting IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU). For example, certain derivatives demonstrated IC50 values as low as 4.12 µM, indicating strong potential for further development as anticancer agents .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of key enzymes involved in bacterial resistance and cancer progression. Specifically, it targets dihydrofolate reductase (DHFR), an important enzyme in purine synthesis that is crucial for microbial growth and cancer cell proliferation . Additionally, benzoxazole derivatives have shown promise in inhibiting HIV protease, making them candidates for antiviral therapies .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions that yield high-purity compounds suitable for biological testing. The structural features of the compound—specifically the amino and carboxamide groups—contribute to its reactivity and biological activity .
Structure-Activity Relationship
Research into the structure-activity relationship (SAR) of benzoxazole derivatives has provided insights into how modifications can enhance biological activity. For instance, the introduction of various substituents on the benzene ring can significantly influence the potency against specific targets such as cancer cells or bacteria .
Case Studies
Mechanism of Action
The mechanism of action of 2-Amino-N-methylbenzo[d]oxazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs and their differences:
Key Observations :
- Core Heterocycle : Benzoxazole (oxygen in the ring) vs. benzothiazole (sulfur) affects electronic properties. Benzothiazoles generally exhibit higher lipophilicity and π-stacking capacity, while benzoxazoles may offer improved solubility .
- Substituents: The amino group at position 2 in the target compound contrasts with acetamido or ester groups in analogs. The N-methylcarboxamide at position 6 may enhance metabolic stability compared to ester derivatives .
- Biological Activity: The BRAFV600E inhibitory activity of the benzothiazole analog (IC50 = 7.9 μM) suggests that the carboxamide moiety and heterocyclic core are critical for kinase binding. The target compound’s benzoxazole core and amino group could modulate selectivity or potency .
Pharmacokinetic and Physicochemical Properties
- Hydrogen Bonding: The 2-amino group provides a hydrogen bond donor absent in acetamido-substituted analogs (e.g., ), which could improve target engagement in hydrophilic binding pockets.
- Metabolic Stability : Carboxamides (as in the target compound) are generally more stable than esters (e.g., ), which are prone to hydrolysis.
Biological Activity
2-Amino-N-methyl-1,3-benzoxazole-6-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, including antibacterial, antiviral, and anticancer effects, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound possesses a benzoxazole core structure, which is known for its ability to interact with various biological targets. The molecular formula is C9H8N2O3, and it has been identified as a potential scaffold for drug development.
1. Antibacterial Activity
Recent studies have demonstrated that derivatives of benzoxazole exhibit significant antibacterial properties. For instance, compounds structurally similar to this compound have shown promising activity against various bacterial strains.
| Compound | Bacterial Strain | MIC (mg/L) |
|---|---|---|
| This compound | Xanthomonas oryzae | 47.6 |
| This compound | Xanthomonas citri | 36.8 |
These compounds inhibit bacterial reproduction by up-regulating the expression of succinate dehydrogenase during oxidative phosphorylation .
2. Antiviral Activity
The antiviral potential of benzoxazole derivatives has also been explored. For example, compounds related to this compound have been tested against the Tobacco Mosaic Virus (TMV), showing varying degrees of protective activity.
| Compound | TMV Inhibition (%) |
|---|---|
| Compound A | 52.23 |
| Compound B | 54.41 |
The introduction of electron-donating groups in the benzoxazole ring has been linked to enhanced antiviral activity .
3. Anticancer Activity
Benzoxazole derivatives are recognized for their cytotoxic effects on various cancer cell lines. Research indicates that compounds similar to this compound can induce apoptosis in cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer).
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 10.5 |
| A549 | 12.0 |
These findings suggest that the compound may serve as a lead in developing new anticancer agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure. Recent SAR studies have indicated that variations in substituents at specific positions on the benzoxazole ring can enhance potency against targeted biological pathways.
Case Studies
A notable study investigated the pharmacodynamics of a related compound (SLB1122168), which demonstrated an IC50 of 94 nM in inhibiting sphingosine-1-phosphate (S1P) release in vitro and resulted in lymphopenia in vivo upon administration to mice . This highlights the potential therapeutic applications of benzoxazole derivatives in modulating immune responses.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-amino-N-methyl-1,3-benzoxazole-6-carboxamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves coupling 2-amino-1,3-benzoxazole-6-carboxylic acid derivatives with methylamine under peptide coupling conditions. Key optimization steps include:
- Using coupling agents like HATU or EDCI/HOBt to enhance reaction efficiency.
- Optimizing solvent polarity (e.g., DMF or DCM) to improve solubility of intermediates.
- Controlling temperature (20–25°C) to minimize side reactions.
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. How is the structural characterization of this compound performed using crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Critical steps include:
- Growing high-quality crystals via slow evaporation in solvents like ethanol/water mixtures.
- Data collection using a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å).
- Refinement with SHELXL software to resolve bond lengths, angles, and torsional parameters. Validate hydrogen bonding networks to confirm the carboxamide and methylamine substituents .
Q. What safety protocols are essential during the synthesis and handling of this compound?
- Methodological Answer :
- Use fume hoods to avoid inhalation of fine particles (PPE: gloves, lab coats, and goggles).
- Segregate waste containing benzoxazole intermediates in labeled containers.
- Neutralize acidic/basic byproducts before disposal.
- Refer to H303+H313+H333 safety codes for handling irritants and toxicants .
Advanced Research Questions
Q. How can molecular docking studies predict the inhibitory activity of derivatives against kinase targets like BRAFV600E?
- Methodological Answer :
- Prepare the ligand (e.g., 2-amino-N-methyl derivative) by optimizing its 3D structure via DFT calculations.
- Select the target protein (e.g., BRAFV600E kinase PDB: 4XV2) and remove water molecules.
- Use AutoDock Vina or Schrödinger Suite for docking simulations, focusing on binding affinity (ΔG) and hydrogen bond interactions with catalytic residues (e.g., Lys483).
- Validate predictions with in vitro kinase assays (IC50 measurements) .
Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for benzoxazole carboxamides?
- Methodological Answer :
- Conduct pharmacokinetic studies to assess bioavailability and metabolic stability (e.g., liver microsome assays).
- Use isotopic labeling (e.g., ¹⁴C) to track compound distribution in animal models.
- Cross-validate enzyme inhibition data (IC50) with cellular assays (e.g., apoptosis via flow cytometry).
- Apply multivariate statistical analysis to identify confounding variables (e.g., serum protein binding) .
Q. How do modifications at the carboxamide position influence selectivity in enzyme inhibition assays?
- Methodological Answer :
- Synthesize analogs with varied substituents (e.g., alkyl, aryl, or heterocyclic groups).
- Test selectivity against related enzymes (e.g., COX-1 vs. COX-2) using fluorescence-based activity assays.
- Analyze structure-activity relationships (SAR) by correlating steric/electronic parameters (Hammett constants) with IC50 values.
- Prioritize derivatives with >50-fold selectivity for target enzymes .
Q. What crystallographic parameters are critical to validate polymorphic forms of this compound?
- Methodological Answer :
- Compare unit cell parameters (a, b, c, α, β, γ) across polymorphs.
- Analyze packing diagrams to identify π-π stacking or hydrogen-bonding differences.
- Use R-factor convergence (<0.05) and electron density maps to confirm atomic positions.
- Cross-reference with PXRD patterns to detect amorphous vs. crystalline phases .
Q. How does metal coordination (e.g., Co(II)) enhance the biological activity of benzoxazole derivatives?
- Methodological Answer :
- Synthesize metal complexes by refluxing the ligand with CoCl₂ in methanol/water.
- Characterize coordination geometry via UV-Vis (d-d transitions) and ESR spectroscopy.
- Evaluate antimicrobial activity using MIC assays against Gram-positive/negative strains.
- Compare cytotoxicity (e.g., MTT assay) of the complex vs. free ligand to assess therapeutic index improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
